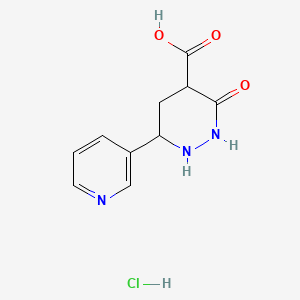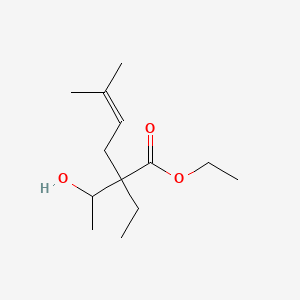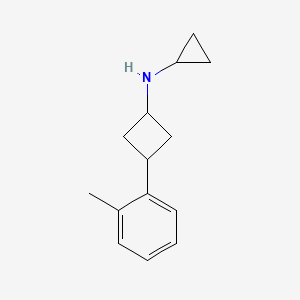![molecular formula C8H11BrN4 B12315747 2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide](/img/structure/B12315747.png)
2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le bromhydrate de 2-(imidazo[1,2-a]pyrimidin-2-yl)éthan-1-amine est un composé hétérocyclique appartenant à la famille des imidazo[1,2-a]pyrimidines. Ce composé suscite un intérêt significatif dans le domaine de la chimie médicinale en raison de ses applications thérapeutiques potentielles. Sa structure est constituée d'un cycle imidazo[1,2-a]pyrimidine fusionné à un groupe éthanamine. Il est couramment utilisé en recherche pour ses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du bromhydrate de 2-(imidazo[1,2-a]pyrimidin-2-yl)éthan-1-amine implique généralement des réactions multicomposants, des réactions de condensation et des cyclisations intramoléculaires . Une méthode courante consiste à condenser l'imidazo[1,2-a]pyrimidine avec l'éthanamine dans des conditions contrôlées pour former le produit souhaité. La réaction est généralement réalisée en présence d'un solvant et d'un catalyseur appropriés pour faciliter la formation du système cyclique imidazo[1,2-a]pyrimidine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement des étapes telles que la purification, la cristallisation et le séchage pour obtenir le produit final sous sa forme de sel de bromhydrate .
Analyse Des Réactions Chimiques
Types de réactions
Le bromhydrate de 2-(imidazo[1,2-a]pyrimidin-2-yl)éthan-1-amine subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.
Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.
Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de nucléophiles ou d'électrophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les halogénures. Les réactions sont généralement réalisées dans des conditions de température et de pression contrôlées pour garantir la formation du produit souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés de l'imidazo[1,2-a]pyrimidine avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que les réactions de substitution peuvent entraîner la formation de divers composés imidazo[1,2-a]pyrimidine substitués .
Applications de recherche scientifique
Le bromhydrate de 2-(imidazo[1,2-a]pyrimidin-2-yl)éthan-1-amine possède une large gamme d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme élément constitutif dans la synthèse de composés hétérocycliques plus complexes.
Biologie: Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine: Investigué pour ses applications thérapeutiques potentielles dans le traitement de diverses maladies.
Industrie: Utilisé dans le développement de nouveaux matériaux et de procédés chimiques
Mécanisme d'action
Le mécanisme d'action du bromhydrate de 2-(imidazo[1,2-a]pyrimidin-2-yl)éthan-1-amine implique son interaction avec des cibles moléculaires et des voies spécifiques au sein des systèmes biologiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorhydrate de 2-(imidazo[1,2-a]pyrimidin-2-yl)éthan-1-amine: Structure similaire mais forme de sel différente.
Chlorhydrate de 1-(imidazo[1,2-a]pyridin-2-yl)éthan-1-amine: Structure similaire avec un cycle pyridine au lieu d'un cycle pyrimidine.
Chlorhydrate de 2-(3-éthyl-3H-imidazo[4,5-b]pyridin-2-yl)éthan-1-amine: Structure similaire avec une substitution par un groupe éthyle.
Unicité
Le bromhydrate de 2-(imidazo[1,2-a]pyrimidin-2-yl)éthan-1-amine est unique en raison de son système cyclique imidazo[1,2-a]pyrimidine spécifique et de son groupe éthanamine, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C8H11BrN4 |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
2-imidazo[1,2-a]pyrimidin-2-ylethanamine;hydrobromide |
InChI |
InChI=1S/C8H10N4.BrH/c9-3-2-7-6-12-5-1-4-10-8(12)11-7;/h1,4-6H,2-3,9H2;1H |
Clé InChI |
UXTAXDTVWWNUSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=C(N=C2N=C1)CCN.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B12315669.png)

![1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B12315677.png)





![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile](/img/structure/B12315714.png)

![3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315737.png)
![2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12315752.png)

![3-[3-(1H-imidazol-1-yl)propoxy]-4-methoxybenzaldehyde](/img/structure/B12315758.png)
